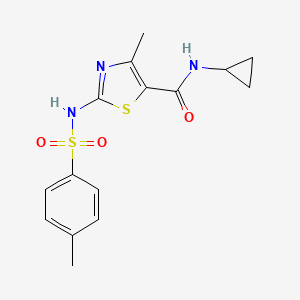
N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is a thiazole derivative . Thiazole derivatives have been studied for their potential as antimalarial agents . They have shown remarkable binding affinity against Plasmodium falciparum cysteine protease falcipain 2 (FP-2, 3BPF) and falcipain 3 (FP-3, 3BPM) enzymes .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The specific molecular structure of “this compound” is not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be analyzed using various spectroscopy methods . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of thiazole derivatives due to their significant chemical activity and diverse biological applications. For instance, studies have demonstrated methods for creating thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These derivatives can be transformed into amino acids by hydrolysis, highlighting their potential in synthesizing biologically relevant molecules (Nötzel et al., 2001).
Biological Activity
Thiazole derivatives are extensively studied for their varied biological activities, including antimicrobial, anticancer, and antiviral effects. For example, substituted thiazole carboxamides have shown antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Mhaske et al., 2011). Additionally, novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, suggesting their potential use in cancer therapy (Cai et al., 2016).
Antiviral Applications
The synthesis of thiazole C-nucleosides and their modifications has shown significant antiviral activity, including the inhibition of guanine nucleotide biosynthesis. This indicates the potential of thiazole derivatives in developing antiviral therapies (Srivastava et al., 1977).
Photophysical Properties
Research on thiazoles with sulfur-containing functional groups has elucidated their photophysical properties, contributing to the development of fluorescent molecules for sensing applications. These studies demonstrate the versatility of thiazole derivatives in material sciences and biomolecular sciences (Murai et al., 2018).
Mecanismo De Acción
The mechanism of action of thiazole derivatives as antimalarial agents involves their binding to Plasmodium falciparum cysteine protease falcipain 2 (FP-2, 3BPF) and falcipain 3 (FP-3, 3BPM) enzymes . The specific mechanism of action of “N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is not detailed in the available resources.
Direcciones Futuras
Thiazole derivatives have shown potential as antimalarial agents . Future research could focus on further evaluating their in vitro and in vivo antimalarial effectiveness and developing them as antimalarial lead molecules or potent antimalarial drug candidates . The specific future directions for “N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” are not detailed in the available resources.
Propiedades
IUPAC Name |
N-cyclopropyl-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-9-3-7-12(8-4-9)23(20,21)18-15-16-10(2)13(22-15)14(19)17-11-5-6-11/h3-4,7-8,11H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVSDUGJZDXLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


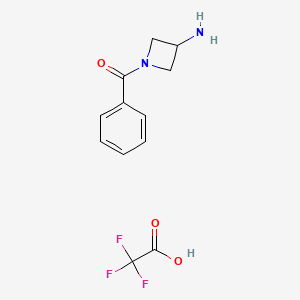
![N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2818210.png)
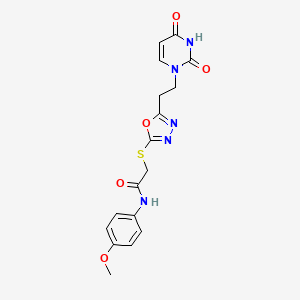
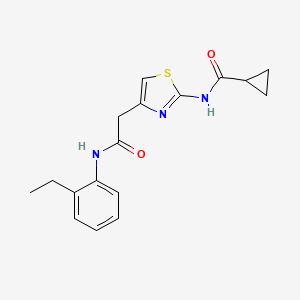
![[1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2818215.png)
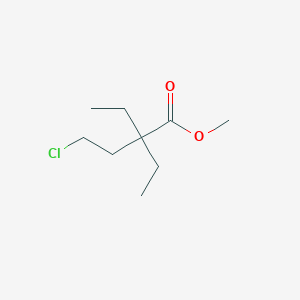
![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2818217.png)


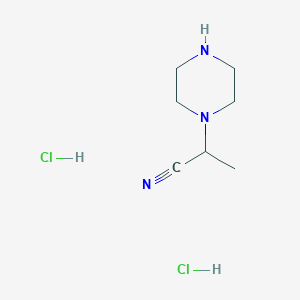
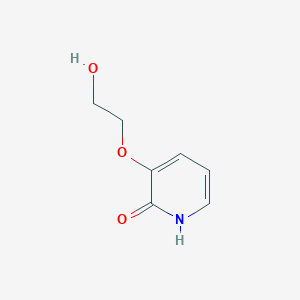
![2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818229.png)
